![molecular formula C10H10N2O3 B565493 methyl 2-methoxy-1H-benzimidazole-4-carboxylate CAS No. 1246817-06-0](/img/structure/B565493.png)
methyl 2-methoxy-1H-benzimidazole-4-carboxylate
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Description
“Methyl 2-methoxy-1H-benzimidazole-4-carboxylate” is a derivative of benzimidazole . Benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Synthesis Analysis
Benzimidazole derivatives are synthesized by researchers for their various biological activities . The synthesis of 2-substituted benzimidazoles involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .Molecular Structure Analysis
The benzimidazole ring contains two nitrogen atoms with amphoteric nature, possessing both acidic and basic characteristics . It exists in two equivalent tautomeric forms, in which the hydrogen atom can be located on either of the two nitrogen atoms .Chemical Reactions Analysis
Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .Mechanism of Action
Future Directions
The future directions for “methyl 2-methoxy-1H-benzimidazole-4-carboxylate” and similar compounds involve further design to afford more selective, potent, and multi-target anticancer of 2-substituted benzimidazole-based compounds . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity .
properties
IUPAC Name |
methyl 2-methoxy-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9(13)6-4-3-5-7-8(6)12-10(11-7)15-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZNETUDNVEOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=CC=C2N1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90700724 |
Source
|
Record name | Methyl 2-methoxy-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1H-benzimidazole-4-carboxylic acid methyl ester | |
CAS RN |
1246817-06-0 |
Source
|
Record name | Methyl 2-methoxy-1H-benzimidazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90700724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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